molecular formula C11H16BrNO2 B13242046 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

Cat. No.: B13242046
M. Wt: 274.15 g/mol
InChI Key: NEMOJMLBZBLUID-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is a brominated phenolic compound designed for research and development purposes. This molecule features an aminomethylphenol core structure, which is common in compounds studied for their potential in coordination chemistry and pharmaceutical sciences . Similar bromo-phenol derivatives are known to serve as key intermediates in organic synthesis and are investigated for their biological activities . The structure suggests potential for forming Schiff base ligands, which are widely used in creating catalysts and materials with non-linear optical properties . As a building block, this compound may be used in the development of more complex molecules for specialized research applications. The product is intended for laboratory research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-bromo-6-[(1-hydroxybutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H16BrNO2/c1-2-9(7-14)13-6-8-4-3-5-10(12)11(8)15/h3-5,9,13-15H,2,6-7H2,1H3

InChI Key

NEMOJMLBZBLUID-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, ketones, aldehydes, and reduced phenol derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxybutan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several compounds share structural similarities with the target molecule, differing primarily in substituents on the amino or imino groups:

Compound Name Key Substituents Key Structural Features
2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol () Isopropylaminoethylimino group Bulky isopropyl group; potential steric effects
2-Bromo-6-(((1-methoxypropan-2-yl)amino)methyl)phenol () Methoxypropan-2-ylamino group Ether linkage; reduced polarity
(E)-2-Bromo-6-[(4-bromo-3-methylphenylimino)methyl]-4-chlorophenol () Bromo, chloro, and aryl substituents Enhanced halogen interactions; planar aromaticity
2-Bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives () Triazolylmethyl and diphenylimidazolyl Heterocyclic moieties; π-π stacking potential

Key Observations :

  • The hydroxybutan-2-yl group in the target compound may enhance solubility in polar solvents compared to hydrophobic substituents (e.g., isopropyl or aryl groups) .
  • Halogenated analogs (e.g., ) exhibit stronger intermolecular interactions (e.g., halogen bonding), influencing crystallinity and stability .

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

Compound (Reference) Melting Point (°C) Rf Value (EtOAc:Hexane) [M+H]+ (LC-MS)
7i () 123–125 0.45 (2:3) 548
7d () 157–159 0.35 (2:3) 528
7e () 135–137 0.28 (2:3) 510
Kırca et al. () ~150–160 (est.) N/A ~450–500

Key Observations :

  • The hydroxybutan-2-yl group likely reduces melting points compared to halogenated or aryl-substituted analogs due to disrupted crystal packing .
  • Retention factors (Rf) correlate with polarity; the target compound may exhibit intermediate polarity between methoxypropan-2-yl () and triazolyl derivatives ().

Key Observations :

  • Bulky substituents (e.g., bromophenyl) enhance activity against HT-1080 cells, likely due to improved target binding .
  • The hydroxybutan-2-yl group may modulate activity by altering membrane permeability or protein interactions, though direct data are needed.

Molecular Interactions and Docking Studies

  • CDK8-CYCC Binding (): Triazolylmethyl derivatives (e.g., 7a-l) show hydrogen bonding with residues like Asp173 and Lys217, critical for kinase inhibition.
  • Schiff Base Derivatives () : Halogen substituents (Br, Cl) enhance interactions with hydrophobic pockets in proteins, while hydroxyl groups participate in hydrogen-bonding networks .

Biological Activity

2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol (CAS No. 1247725-84-3) is a synthetic compound with notable biological activities, particularly in the realms of antioxidant and anticancer properties. This article reviews its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H14BrN1O2
  • Molecular Weight : 274.158 g/mol

This structure includes a bromophenol moiety, which is often linked to various biological activities due to the presence of hydroxyl groups that can participate in redox reactions.

Antioxidant Activity

Research indicates that bromophenol derivatives exhibit significant antioxidant properties. A study synthesized several methylated and acetylated bromophenol derivatives, including 2-bromo compounds, and evaluated their ability to mitigate oxidative stress in cellular models. The results demonstrated that these compounds could effectively reduce hydrogen peroxide (H₂O₂)-induced oxidative damage in HaCaT keratinocytes, enhancing the expression of antioxidant proteins such as TrxR1 and HO-1 while not affecting Nrf2 expression .

Table 1: Antioxidant Activity of Bromophenol Derivatives

Compound NameIC50 (µM)Cell LineMechanism of Action
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenolTBDHaCaTReduces ROS, enhances antioxidant proteins
Other Bromophenols (e.g., BTDE)TBDK562Scavenges free radicals, induces apoptosis

Anticancer Activity

The anticancer potential of 2-bromo compounds has also been investigated. In vitro studies have shown that various bromophenols can inhibit the proliferation of cancer cell lines, including leukemia K562 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

In particular, the compound demonstrated cytotoxic effects against K562 cells with a percentage inhibition ranging from 20% to 35%, indicating its potential as a therapeutic agent against leukemia .

Table 2: Anticancer Activity of 2-Bromo Compounds

Compound Name% InhibitionCell LineMechanism of Action
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol25.1 - 30.6%K562Induces apoptosis
Other Bromophenols (e.g., BTDE)TBDA375Inhibits angiogenesis

Case Studies

  • Case Study on Antioxidant Properties : A study synthesized various bromophenol derivatives and assessed their protective effects against oxidative stress in HaCaT cells. The findings revealed that certain derivatives significantly ameliorated oxidative damage, suggesting a promising avenue for developing antioxidant therapies .
  • Case Study on Anticancer Efficacy : Another investigation focused on the cytotoxic effects of bromophenols on leukemia cells. The results indicated that these compounds could effectively inhibit cell viability and induce apoptosis, highlighting their potential as anticancer agents .

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